5-Chloro-2-(2-cyclohexylethoxy)aniline, also known as IM3829, is a novel compound studied for its potential as a radiosensitizer in cancer treatment. [] While its exact classification remains undefined, its role revolves around its ability to inhibit the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway. [] This pathway is involved in the cellular response to oxidative stress and is often upregulated in cancer cells, contributing to their resistance to radiotherapy. []
5-Chloro-2-(2-cyclohexylethoxy)aniline acts as a radiosensitizer by inhibiting the Nrf2 pathway. [] Nrf2 is a transcription factor that regulates the expression of antioxidant and phase II drug-metabolizing enzymes, protecting cells from oxidative stress. [] Cancer cells often overexpress Nrf2, increasing their resistance to radiotherapy. [] By inhibiting Nrf2, 5-Chloro-2-(2-cyclohexylethoxy)aniline effectively downregulates the expression of protective enzymes, making cancer cells more susceptible to the damaging effects of radiation. [] This mechanism has been demonstrated in vitro and in vivo in studies using lung cancer cells. []
The primary application of 5-Chloro-2-(2-cyclohexylethoxy)aniline explored in the provided abstracts is its use as a potential radiosensitizer in cancer treatment. [] Its ability to enhance the efficacy of radiotherapy by inhibiting the Nrf2 pathway shows promise in overcoming radioresistance in cancer cells, particularly in non-small cell lung cancer (NSCLC). []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1